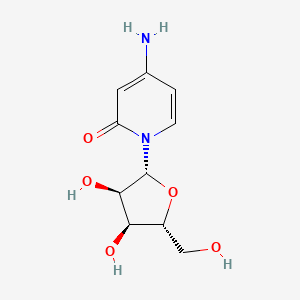

3-Deazacytidine

Descripción

Structure

3D Structure

Propiedades

Número CAS |

28307-19-9 |

|---|---|

Fórmula molecular |

C10H14N2O5 |

Peso molecular |

242.23 g/mol |

Nombre IUPAC |

4-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyridin-2-one |

InChI |

InChI=1S/C10H14N2O5/c11-5-1-2-12(7(14)3-5)10-9(16)8(15)6(4-13)17-10/h1-3,6,8-10,13,15-16H,4,11H2/t6-,8-,9-,10-/m1/s1 |

Clave InChI |

OGADSZTVCUXSOK-PEBGCTIMSA-N |

SMILES |

C1=CN(C(=O)C=C1N)C2C(C(C(O2)CO)O)O |

SMILES isomérico |

C1=CN(C(=O)C=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O |

SMILES canónico |

C1=CN(C(=O)C=C1N)C2C(C(C(O2)CO)O)O |

Sinónimos |

3-deazacytidine |

Origen del producto |

United States |

Synthetic Methodologies and Chemoenzymatic Pathways for 3 Deazacytidine and Its Structural Analogs

De Novo Synthetic Routes to the 3-Deazacytidine Core Structure

The de novo synthesis of the this compound core structure, which features a pyridine (B92270) ring in place of the natural pyrimidine (B1678525), is a key focus of medicinal and organic chemistry. researchgate.net These routes typically begin with the construction of the heterocyclic base followed by its coupling to a ribose sugar moiety.

Condensation Reactions with Ribofuranose Derivatives

A primary strategy for synthesizing this compound involves the direct condensation, or glycosylation, of a 3-deazacytosine base with a suitably protected ribofuranose derivative. This approach, often a variation of the silyl-Hilbert-Johnson reaction, is a cornerstone of nucleoside synthesis. google.comnih.gov The process generally involves activating the heterocyclic base by silylation, which enhances its solubility and reactivity. For instance, 5-azacytosine (B16484) can be treated with a silylating reagent like hexamethyldisilazane (B44280) (HMDS) in the presence of a catalyst such as ammonium (B1175870) sulfate. nih.gov

The resulting silylated base is then condensed with a protected ribofuranose, such as 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose or 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose. google.comnih.gov This crucial coupling step is typically promoted by a Lewis acid catalyst. A variety of catalysts have been employed, with stannic chloride (SnCl₄) and trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) being common choices. google.comresearchgate.net The reaction is usually performed in an anhydrous solvent like acetonitrile (B52724) or dichloroethane. google.comresearchgate.net Following the successful coupling, the protecting groups on the ribose moiety (e.g., acetyl or benzoyl groups) are removed under basic conditions, such as with methanolic ammonia (B1221849) or sodium methoxide (B1231860) in methanol, to yield the final this compound nucleoside. google.com

Table 1: Key Reagents in Condensation Synthesis of this compound

| Role | Example Reagent(s) | Source(s) |

|---|---|---|

| Heterocyclic Base | 3-Deazacytosine | researchgate.net |

| Silylating Agent | Hexamethyldisilazane (HMDS), N,O-bis(trimethylsilyl)acetamide (BSA) | nih.govacs.org |

| Protected Sugar | 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose, 1,2,3,5-Tetra-O-acetyl-β-D-ribofuranose | google.comnih.gov |

| Catalyst | Stannic chloride (SnCl₄), Trimethylsilyl trifluoromethanesulfonate (TMSOTf) | google.comresearchgate.net |

Conversion from 3-Deazauracil Derivatives

An alternative and effective pathway to this compound begins with the more readily available 3-deazauridine (B583639). This strategy hinges on the chemical transformation of the C4-keto group of the uracil (B121893) analogue into the C4-amino group characteristic of cytidine (B196190). A notable method for this conversion involves the use of a diazaphenoxathiin sulfoxide (B87167) derivative as a key intermediate. nih.gov This approach allows for the efficient conversion of 3-deazauridine to this compound. nih.gov The synthesis of the diazaphenoxathiin skeleton from 3-deazauracil derivatives has been reported as a novel method to facilitate this transformation. nih.govsigmaaldrich.com

Strategic Blocking Group Chemistry in Nucleoside Synthesis

The successful synthesis of nucleosides like this compound is highly dependent on the strategic use of protecting (or blocking) groups. google.com These groups temporarily mask reactive functional groups, primarily the hydroxyl groups of the ribofuranose sugar and the exocyclic amino group of the base, to prevent unwanted side reactions and to direct the synthesis toward the desired product. google.com

For the ribose hydroxyls, acyl groups such as acetyl and benzoyl are commonly used. google.comnih.gov These are typically introduced to the sugar before the condensation step and are removed at the end of the synthesis. For more complex syntheses, silyl (B83357) ethers like tert-butyldimethylsilyl (TBDMS) or 2'-O-[(triisopropylsilyl)oxy]methyl (TOM) are employed, offering different stability profiles and deprotection conditions. nih.govacs.org

Synthesis of this compound Analogs and Derivatives

Building upon the core this compound structure, chemists have developed methods to introduce further modifications, creating a wide range of structural analogs. These derivatives are instrumental in probing structure-activity relationships.

Preparation of 3-Substituted 3-Deazacytidines (e.g., Halo-, Nitro-Analogs)

The synthesis of 3-substituted analogs, such as those bearing a halogen or nitro group at the C3 position of the pyridine ring, allows for the exploration of electronic and steric effects at this site. Syntheses of novel 3-ethynyl, 3-vinyl, and 3-acetoxy-2'-deoxy-3-deazauridine analogs have been described, starting from a protected 2'-deoxy-3-deazauridine derivative. researchgate.net While these are deazauridine analogs, the synthetic principles can be extended to deazacytidine targets. The introduction of these substituents often involves modifying the pre-formed deazapyrimidine ring system.

Synthesis of N4-Amino-Acid Derivatives of Nucleoside Analogs

Modification of the exocyclic N4-amino group of cytidine analogs with amino acids creates prodrugs or compounds with altered biological properties. The synthesis of N4-amino-acid derivatives of the related compound 6-azacytidine (B1194097) provides a template for how such modifications are achieved. nbuv.gov.ua A common approach involves the conjugation of an activated amino acid to the N4-amino group. For example, docosahexaenoic acid (DHA) and eicosapentaenoic acid (EPA), which are omega-3 fatty acids, have been conjugated to 5-azacytidine (B1684299). nih.gov This was achieved by first activating the carboxylic acid of the fatty acid, for instance with N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (B28879) (DMAP), and then reacting the activated species with the nucleoside in a solvent like dimethylformamide (DMF). nih.gov This amide bond formation creates a stable linkage between the amino acid and the nucleoside base. nih.gov

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 3-Deazauracil |

| 3-Deazauridine |

| 5-Azacytosine |

| 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose |

| 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose |

| Hexamethyldisilazane (HMDS) |

| Ammonium sulfate |

| Stannic chloride (SnCl₄) |

| Trimethylsilyl trifluoromethanesulfonate (TMSOTf) |

| Methanolic ammonia |

| Sodium methoxide |

| Acetonitrile |

| Dichloroethane |

| Diazaphenoxathiin sulfoxide |

| tert-Butyldimethylsilyl (TBDMS) |

| 2'-O-[(triisopropylsilyl)oxy]methyl (TOM) |

| 2-(4-Nitrophenyl)ethoxycarbonyl (NPEOC) |

| 3-Ethynyl-2'-deoxy-3-deazauridine |

| 3-Vinyl-2'-deoxy-3-deazauridine |

| 3-Acetoxy-2'-deoxy-3-deazauridine |

| 6-Azacytidine |

| 5-Azacytidine |

| Docosahexaenoic acid (DHA) |

| Eicosapentaenoic acid (EPA) |

| N,N'-Dicyclohexylcarbodiimide (DCC) |

| 4-Dimethylaminopyridine (DMAP) |

| Dimethylformamide (DMF) |

| N,O-bis(trimethylsilyl)acetamide (BSA) |

Exploration of Novel 2'-Methylene-Substituted Analogs

The introduction of a 2'-methylene group into the sugar moiety of nucleoside analogs represents a significant structural modification aimed at enhancing biological activity. Research in this area has led to the development of synthetic routes for various 2'-methylene-substituted nucleosides, including those with a deazapurine or azapyrimidine base.

A notable synthetic approach involves a transglycosylation reaction to produce 2'-deoxy-2'-methylene-substituted nucleosides. For instance, the synthesis of 2'-deoxy-2'-methylene-3-deazaguanosine, a close structural relative of the corresponding this compound analog, has been successfully achieved. nih.gov This method utilizes a protected 2'-deoxy-2'-methyleneuridine derivative as the glycosyl donor.

The key steps in this synthesis are outlined below:

Preparation of the Glycosyl Donor: The process starts with the synthesis of 3',5'-O-(1,1,3,3-tetraisopropyldisiloxane-1,3-diyl)-2'-deoxy-2'-methyleneuridine, which serves as the activated sugar donor.

Transglycosylation: The protected methyleneuridine is then reacted with a silylated nucleobase, such as silylated N2-palmitoyl-3-deazaguanine, in the presence of a catalyst. nih.gov

Catalyst and Solvent: Trimethylsilyl trifluoromethanesulfonate (TMSOTf) is a commonly used catalyst for this transformation, with anhydrous dichloroethane serving as the solvent. nih.gov

Isomer Separation and Deprotection: The reaction typically yields a mixture of α- and β-anomers, which must be separated. Following separation, the protecting groups are removed to yield the final 2'-deoxy-2'-methylene nucleoside analogs. nih.gov

This transglycosylation methodology highlights a convergent approach to synthesizing novel 2'-methylene-substituted nucleosides, allowing for the late-stage introduction of the desired heterocyclic base. While this example focuses on a 3-deazaguanine analog, the principles are applicable to the synthesis of 2'-deoxy-2'-methylene-3-deazacytidine.

Table 1: Key Reagents in the Synthesis of 2'-Deoxy-2'-methylene-3-deazaguanosine

| Reagent/Compound | Role in Synthesis | Reference |

|---|---|---|

| 3',5'-O-(1,1,3,3-tetraisopropyldisiloxane-1,3-diyl)-2'-deoxy-2'-methyleneuridine | Glycosyl Donor | nih.gov |

| Silylated N2-palmitoyl-3-deazaguanine | Nucleobase Source | nih.gov |

| Trimethylsilyl trifluoromethanesulfonate (TMSOTf) | Catalyst | nih.gov |

| Anhydrous Dichloroethane | Solvent | nih.gov |

Elucidation of Regioselectivity and Stereochemistry in Glycosylation Reactions

The formation of the N-glycosidic bond is a pivotal step in the synthesis of nucleosides like this compound. The regioselectivity (i.e., which nitrogen atom of the nucleobase attacks the anomeric carbon of the sugar) and stereochemistry (i.e., the α or β configuration of the newly formed bond) are critical for the biological activity of the final compound. The β-anomer is typically the biologically active form for nucleoside analogs.

The Silyl-Hilbert-Johnson reaction, often referred to as the Vorbrüggen glycosylation, is a widely employed method for the synthesis of nucleosides. This reaction involves the coupling of a silylated heterocyclic base with a protected sugar, usually activated with a Lewis acid catalyst.

Regioselectivity: In the case of 3-deazacytosine, which has multiple potential nitrogen sites for glycosylation, controlling the regioselectivity is paramount. The primary sites for glycosylation are the N1 and N3 positions of the pyridine ring. The outcome of the reaction is significantly influenced by the choice of Lewis acid catalyst. Stronger Lewis acids, such as SnCl₄, tend to favor the formation of N3-glycosylated products. Conversely, weaker Lewis acids like trimethylsilyl trifluoromethanesulfonate (TMSOTf) often lead to a higher proportion of the desired N1-isomer. This difference is attributed to the extent of complexation of the Lewis acid with the nitrogen atoms of the nucleobase.

Stereochemistry: Achieving the desired β-stereochemistry at the anomeric center is crucial. The stereochemical outcome of the glycosylation is largely controlled by the nature of the protecting groups on the sugar moiety, particularly at the C2' position. The use of a participating group, such as a benzoyl group, at the 2'-position of the ribose sugar is a common strategy to ensure the formation of the β-anomer. The 2'-O-benzoyl group can form a transient dioxolanylium or oxocarbenium ion intermediate, which sterically hinders the approach of the nucleobase from the α-face, thereby directing the attack to the β-face. This anchimeric assistance is highly effective in producing the desired β-nucleoside with high stereoselectivity. For the synthesis of 2'-deoxynucleosides, where a participating group at C2' is absent, controlling stereoselectivity can be more challenging and may result in a mixture of α and β anomers that require separation.

Chemoenzymatic methods offer an alternative approach that often provides excellent regioselectivity and stereoselectivity. Enzymes such as nucleoside phosphorylases can catalyze the transglycosylation reaction, selectively forming the β-anomer. These enzymatic strategies can be advantageous as they often proceed under mild conditions and can circumvent the need for extensive protecting group manipulation.

Table 2: Factors Influencing Glycosylation of this compound Analogs

| Factor | Influence on Synthesis | Typical Outcome/Strategy |

|---|---|---|

| Lewis Acid Catalyst (e.g., SnCl₄ vs. TMSOTf) | Regioselectivity (N1 vs. N3 glycosylation) | Weaker acids (TMSOTf) favor N1 glycosylation. |

| 2'-Protecting Group (e.g., Benzoyl) | Stereochemistry (α vs. β anomer) | Participating groups direct the formation of the β-anomer. |

| Enzymatic Catalysis (e.g., Nucleoside Phosphorylase) | Regioselectivity and Stereochemistry | Highly selective for the β-anomer. |

Molecular and Cellular Mechanisms of Action of 3 Deazacytidine

Enzyme Inhibition and Modulatory Activities

3-Deazacytidine is a synthetic analog of the nucleoside cytidine (B196190) and is recognized for its significant biological activity, primarily centered on its ability to inhibit key enzymes involved in nucleotide metabolism. Its mechanisms of action at the molecular level have been the subject of detailed biochemical and structural studies.

Inhibition of Cytidine Deaminase Activity

A primary and well-characterized target of this compound is the enzyme cytidine deaminase (CDA). This enzyme plays a crucial role in the pyrimidine (B1678525) salvage pathway by catalyzing the hydrolytic deamination of cytidine and deoxycytidine to uridine (B1682114) and deoxyuridine, respectively. The inhibition of CDA by this compound is a key aspect of its cellular effects.

X-ray crystallography studies have provided detailed insights into the interaction between this compound and cytidine deaminase. nih.gov As a substrate analog inhibitor, this compound binds to the active site of the enzyme. aacrjournals.orgresearchgate.net A key feature of this binding is the insertion of its 4-amino group into a pocket that is believed to be the binding site for the leaving ammonia (B1221849) group during the normal catalytic reaction. nih.govaacrjournals.orgresearchgate.net This interaction, however, positions the pyrimidine ring of this compound significantly farther away from the activated water molecule in the active site compared to other inhibitors that can form hydrogen bonds at the 3-position of the ring. aacrjournals.orgresearchgate.net This altered positioning is crucial to its inhibitory function.

The binding of this compound to cytidine deaminase induces specific conformational changes in the enzyme. preprints.org Analysis of the crystal structures of CDA complexed with various analogs, including this compound, reveals significant alterations in the atomic-scale fluctuations along the reaction coordinate. preprints.orgresearchgate.net When compared to transition-state analog complexes, the substrate analog complex with this compound shows a different pattern of conformational disorder in the active site. preprints.org Specifically, the binding of this compound leads to a state that approximates the initial enzyme-substrate complex, providing a "snapshot" of the enzyme's conformation at an early stage of the catalytic process. researchgate.net

Cytidine deaminase is a zinc-containing enzyme, and the catalytic mechanism involves this zinc ion. aacrjournals.orgresearchgate.net this compound functions as a substrate analog, competing with the natural substrate, cytidine, for binding to the active site. aacrjournals.orgresearchgate.net Difference Fourier maps comparing the this compound complex with other inhibitor complexes suggest a successive movement of the pyrimidine ring toward the zinc-activated water molecule as the reaction would normally proceed toward the transition state. aacrjournals.orgresearchgate.net During this process, a single zinc-sulfur bond distance shows systematic changes. aacrjournals.orgresearchgate.net This has led to the proposal that this Zn-Sγ132 bond acts as a "valence buffer," accommodating the changing negative charge on the hydroxyl group during catalysis. aacrjournals.orgresearchgate.netnih.gov This mechanism may be a general feature of catalysis in other zinc enzymes as well. aacrjournals.orgresearchgate.net

Intracellular Metabolic Fate and Pathway Interactions

Metabolism in Microbial and Tumor Cell Systems

Studies in both microbial systems, such as Escherichia coli and Enterococcus faecalis, and in various tumor cell lines, including Ehrlich ascites carcinoma and L1210 leukemia, have demonstrated that this compound is actively metabolized. nih.govaacrjournals.org A key step in its intracellular activation is its phosphorylation to the corresponding nucleotide forms. nih.gov Research has shown that this compound can be phosphorylated to its 5'-triphosphate derivative in microbial cells. haematologica.org This phosphorylation is a crucial step, as the nucleotide forms are the active species that can be incorporated into nucleic acids. The incorporation of this compound into RNA and DNA has been observed in both bacterial and neoplastic cells, leading to inhibition of nucleic acid biosynthesis. nih.govaacrjournals.org

In tumor cells, the metabolism of this compound and its subsequent effects are intertwined with other metabolic pathways. For instance, the phosphorylation of the related compound 5-azacytidine (B1684299), which is also a substrate for uridine-cytidine kinase, can be influenced by the intracellular pool of cytidine triphosphate (CTP). nih.gov This highlights the complex interplay between the metabolism of these nucleoside analogs and the endogenous nucleotide pools within the cell.

Interplay with Other Nucleoside Analogs in Cellular Metabolism

A significant aspect of this compound's mechanism is its ability to synergistically enhance the activity of other nucleoside analogs. This interplay is a direct result of its primary action of lowering intracellular CTP and dCTP levels. By reducing the concentration of the natural nucleosides, this compound diminishes the competition that other nucleoside analogs face for enzymatic phosphorylation and subsequent incorporation into nucleic acids. scirp.orgresearchgate.net

This biochemical modulation has been observed with several clinically relevant analogs:

5-Azacytidine: In leukemic cells, pretreatment with 3-deazauridine (B583639) increased the incorporation of 5-azacytidine into RNA by 80%, remarkably enhancing its antineoplastic action. scirp.org

5-Aza-2'-deoxycytidine (Decitabine): By reducing the competing dCTP pool, 3-deazauridine enhances the incorporation of decitabine's active form into DNA. researchgate.net

Cytosine Arabinoside (Ara-C): The efficacy of this anticancer drug is increased when CTP pools are depleted by CTP synthetase inhibitors. nih.gov

Antiviral Analogs: 3-deazauridine potentiates the activity of anti-HIV agents like 2'-deoxy-3'-thiacytidine (3TC, Lamivudine) and 2',3'-dideoxycytidine (ddC) by reducing dCTP levels, thereby increasing the incorporation of the drugs' active triphosphates into viral DNA by reverse transcriptase. scirp.org

Gemcitabine (2′,2′-difluoro-2′-deoxycytidine): Its efficacy is also increased by the depletion of CTP. nih.gov

This synergistic potential makes this compound a significant agent for combination strategies, as it can amplify the therapeutic effect of other drugs that target nucleic acid synthesis.

| Combination Agent | Mechanism of Interaction | Observed Effect | Reference |

|---|---|---|---|

| 5-Azacytidine | Reduced CTP competition for incorporation into RNA. | Increased incorporation of 5-azacytidine into RNA by 80% in leukemic cells. | scirp.org |

| 5-Aza-2'-deoxycytidine (Decitabine) | Reduced dCTP competition for incorporation into DNA. | Enhanced incorporation of decitabine (B1684300) into DNA. | researchgate.net |

| Cytosine Arabinoside (Ara-C) | Reduced dCTP competition for DNA polymerase. | Increased efficacy. | nih.gov |

| Lamivudine (3TC) and Dideoxycytidine (ddC) | Reduced dCTP competition for viral reverse transcriptase. | Potentiated antiviral activity against HIV-1. | scirp.org |

| Gemcitabine | Reduced dCTP competition for incorporation into DNA. | Increased efficacy. | nih.gov |

Preclinical in Vitro Studies of 3 Deazacytidine

Evaluation of Cellular Growth Inhibition in Cancer Cell Lines

Leukemia Cell Lines (e.g., L1210, P388)

In preclinical in vitro studies, 3-Deazacytidine has been evaluated for its ability to inhibit the growth of various cancer cell lines. In studies involving the L1210 murine leukemia cell line, this compound demonstrated inhibitory effects on cell growth. medchemexpress.com Specifically, it was reported to inhibit L1210 cells with an ID50 (the dose that inhibits cell growth by 50%) of 0.019 μg/mL and an ID90 (the dose that inhibits cell growth by 90%) of approximately 0.15 μg/mL. medchemexpress.com

Further investigations into the effects of this compound on leukemia cell lines have explored its interactions with other agents. For instance, when P388 and L1210 cells were pretreated with N-(phosphonacetyl)-L-aspartate (PALA), a notable increase in the incorporation of 5-azacytidine (B1684299), a related compound, was observed in both acid-soluble and acid-insoluble cellular fractions. nih.gov This sequential treatment resulted in a more than additive cytotoxic effect as measured by growth inhibition. nih.gov

A study on 3-substituted analogues of this compound found that while some derivatives were inactive against L1210 leukemia in mice, a 4-amino-3-fluoro-1-beta-D-ribofuranosyl-2(1H)-pyridinone analogue showed good activity against P388 leukemia implanted in mice. nih.gov

Table 1: Growth Inhibition of Leukemia Cell Lines by this compound and Related Compounds

Other Tumor Cell Line Responses

The evaluation of this compound and its analogues has extended to various other human tumor cell lines. In a broad screening against 60 human tumor cell lines, two novel salicylanilide (B1680751) derivatives, NSC765690 and NSC765599, which are potential inhibitors of STAT3/CDK2/4/6, demonstrated anti-proliferative effects. mdpi.com These compounds showed a dose-dependent cytotoxic preference for non-small cell lung cancer (NSCLC), melanoma, renal, and breast cancer cell lines. mdpi.com

In studies with azacitidine, a related compound, on non-small cell lung cancer (NSCLC) cell lines, all five tested lines (A549, H460, H1299, H23, and H1975) were sensitive to its effects, with EC50 values ranging from 1.8 to 10.5 µM. tandfonline.com In contrast, only the H1299 cell line was equally sensitive to decitabine (B1684300). tandfonline.com Further investigations on the HCT116 colon carcinoma, MCF-7 breast cancer, and HL-60 myeloid leukemia cell lines showed that an elaidic acid ester of azacytidine (CP-4200) had IC50 concentrations of 6, 15, and 2 μmol/L, respectively. aacrjournals.org

Antiviral Activity in Cell Culture Models

Efficacy against Rhinovirus Type 34 in WISH Cells

In vitro studies have demonstrated the antiviral potential of this compound and its derivatives. A 3-nitro analogue of 3-deazauridine (B583639), a related compound, displayed significant activity against rhinovirus type 34 grown in WISH cells. nih.gov Additionally, a 4-amino-3-fluoro-1-beta-D-ribofuranosyl-2(1H)-pyridinone analogue of this compound also showed significant activity against this rhinovirus type. nih.gov

Anti-Adenoviral Activity in Hep-2 Cell Culture Models

The anti-adenoviral properties of related compounds have also been investigated. 6-Azacytidine (B1194097) has been shown to possess strong anti-adenoviral properties in vitro, inhibiting the replication of adenovirus types 1, 2, and 5 in HeLa and Hep-2 cells. researchgate.net Its antiviral effect is characterized by the inhibition of virus-specific intranuclear DNA-containing inclusion bodies and the suppression of viral DNA synthesis. researchgate.net Studies on N4-derivatives of 6-azacytidine also demonstrated antiviral activity against adenovirus serotype 2 in Hep-2 cell cultures. biopolymers.org.ua The evaluation of antiadenovirus activity was based on the calculation of infected cells containing DNA-containing inclusion bodies. bibliotekanauki.pl

Table 2: Antiviral Activity of this compound and Related Compounds

Mechanistic Investigations in Cell Systems

The mechanisms of action of this compound and its analogues are multifaceted. Azacitidine, a closely related compound, is known to be a nucleoside analogue of cytidine (B196190) that specifically inhibits DNA methylation by trapping DNA methyltransferases. selleckchem.com This leads to the reversal of epigenetic changes. medchemexpress.com Upon incorporation into DNA, azacitidine noncompetitively inhibits DNA methyltransferase, blocking cytosine methylation in newly replicated DNA. selleckchem.com It can also be incorporated into both RNA and DNA, leading to the inhibition of DNA, RNA, and protein synthesis, which can ultimately result in cell death. selleckchem.com

In NSCLC cell lines, both azacitidine and decitabine caused depletion of DNA methyltransferase I (DNMT1) and DNA hypomethylation. tandfonline.com However, only azacitidine significantly induced markers of DNA damage and apoptosis, suggesting that mechanisms beyond DNA hypomethylation are important for its cell-killing effects. tandfonline.com Cell cycle analysis revealed that azacitidine induced an accumulation of cells in the sub-G1 phase, while decitabine primarily caused an increase in cells in the G2/M phase. tandfonline.com

Furthermore, in P388 and L1210 cells, pretreatment with PALA led to a significant increase in the intracellular accumulation of 5-azacytidine triphosphate, the lethal metabolite of 5-azacytidine. nih.gov This was accompanied by a reduction in protein synthesis. nih.gov

Impact on Cellular Metabolic Activity

This compound, a synthetic analog of cytidine, exerts its primary influence on cellular metabolic activity by targeting the de novo pyrimidine (B1678525) synthesis pathway. A key enzyme in this pathway, CTP synthetase, is responsible for the conversion of uridine (B1682114) triphosphate (UTP) to cytidine triphosphate (CTP). researchgate.netdntb.gov.ua Preclinical studies have demonstrated that 3-deazauridine, a closely related analog, upon intracellular conversion to its triphosphate form, acts as a potent inhibitor of CTP synthetase. researchgate.net This inhibition leads to a significant and selective depletion of the intracellular CTP pools. researchgate.net

The reduction in CTP levels has a cascading effect on various cellular processes that are dependent on this essential nucleotide. For instance, the antiviral activity of 3-deazauridine has been attributed to its interference with CTP synthetase activity, which is crucial for viral RNA synthesis. asm.org Furthermore, the depletion of CTP can impact lipid metabolism. Studies on the related compound 5-azacytidine have shown that inhibition of de novo pyrimidine synthesis can disturb cholesterol and lipid homeostasis. nih.gov This occurs through the impediment of sterol regulatory element-binding proteins (SREBPs), which are key regulators of genes involved in cholesterol and fatty acid synthesis. nih.gov The effects of 5-azacytidine on lipid metabolism were reversible with the addition of cytidine, highlighting the central role of pyrimidine nucleotide disruption. nih.gov

The impact of CTP depletion on cellular metabolism is a critical aspect of the mechanism of action of this compound and its analogs. The selective pressure on this metabolic node can lead to various downstream effects, including the potentiation of other therapeutic agents.

Induction of Cell Cycle Perturbations in Research Models

The induction of cell cycle arrest is a key mechanism by which nucleoside analogs can exert their anti-proliferative effects. For instance, in multiple myeloma cell lines, azacitidine treatment was associated with an accumulation of cells in the G0/G1 phase and a decrease in the S and G2/M phases. ashpublications.org In murine myoblasts, azacitidine was found to decrease cell division and promote cell cycle withdrawal, which is a prerequisite for myogenic differentiation. ijbs.com While these studies focus on azacitidine, the shared structural similarities and metabolic pathways suggest that this compound could elicit comparable effects on cell cycle progression in various cancer cell models. The table below summarizes the observed cell cycle effects of azacitidine in different cell lines.

| Cell Line | Compound | Observed Effect |

| HL60 (Human Promyelocytic Leukemia) | Azacitidine | G2/M Arrest |

| CNDT2.5 (Human Midgut Carcinoid) | Azacitidine | G2/M Arrest |

| H727 (Human Pulmonary Carcinoid) | Azacitidine | Reduced Proliferation |

| BON (Human Gastrointestinal Carcinoid) | Azacitidine | Reduced Proliferation |

| Human Myeloma Cell Lines | Azacitidine | G0/G1 Arrest |

| C2C12 (Murine Myoblasts) | Azacitidine | Decreased Cell Division |

Studies on RNA Methylation Inhibition in Related Analogs

While direct studies on this compound's effect on RNA methylation are limited, extensive research on its close analog, azacitidine, provides significant insights into this mechanism. Azacitidine, being a ribonucleoside, is primarily incorporated into cellular RNA. aacrjournals.orgnih.gov This incorporation has been shown to inhibit RNA methylation, particularly at sites targeted by the DNA methyltransferase 2 (DNMT2), which also functions as a tRNA methyltransferase. aacrjournals.orgnih.govresearchgate.net

In human cancer cell lines, azacitidine, but not the deoxyribonucleoside decitabine, was found to inhibit the methylation of cytosine 38 in tRNAAsp, a major substrate of DNMT2. aacrjournals.org This inhibition of tRNA methylation was associated with a more potent effect of azacitidine on the metabolic activity of these cells compared to decitabine. aacrjournals.org The demethylation effect appeared to be specific for DNMT2 target sites, as no significant demethylation was observed at sites methylated by other RNA methyltransferases. aacrjournals.org These findings suggest that the inhibition of RNA methylation, leading to tRNA hypomethylation, could be a significant contributor to the cellular effects of azacitidine. aacrjournals.orgresearchgate.net Given that nitrogenous nucleoside analogs can reduce DNMT2-mediated tRNA m5C levels, it is plausible that this compound could also interfere with RNA methylation processes. researchgate.net The table below presents the findings on RNA methylation inhibition by azacitidine.

| Cell Line/Model | Compound | Target | Finding |

| Human Cancer Cell Lines | Azacitidine | DNMT2 | Inhibits cytosine 38 methylation of tRNAAsp. |

| Myeloid Leukemia Cells | Azacitidine | DNMT2 | Induces tRNA hypomethylation. |

| General Cancer Cells | Nitrogenous Nucleoside Analogs | DNMT2 | Reduce DNMT2-mediated tRNA m5C levels. |

Combined Effects with Other Agents on Cellular Processes

The metabolic perturbations induced by this compound and its analogs can create synergistic effects when combined with other therapeutic agents. Preclinical studies have explored these combinations, primarily focusing on azacitidine. For instance, the combination of 3-deazauridine with 2-deoxy-D-glucose (2-DG) showed synergistic antiviral activity against Japanese Encephalitis Virus (JEV) in baby hamster kidney (BHK-21) cells. asm.org This synergy is thought to arise from the dual inhibition of RNA synthesis by 3-deazauridine and glycoprotein (B1211001) synthesis by 2-DG. asm.org

In the context of cancer therapy, combining hypomethylating agents like azacitidine with other drugs has shown promise. In preclinical models of infant KMT2A-rearranged acute lymphoblastic leukemia, azacitidine exhibited in vitro additivity when combined with most conventional chemotherapeutic agents. researchgate.netnih.gov Furthermore, the combination of azacitidine with the BCL-2 inhibitor venetoclax (B612062) resulted in a significant survival advantage in in vivo xenograft models of this leukemia subtype. researchgate.netnih.gov Preclinical studies in FLT3-mutated acute myeloid leukemia (AML) cell lines have also demonstrated a synergistic effect between FLT3 inhibitors and venetoclax, a combination that is often used with a hypomethylating agent backbone. mdpi.com The combination of azacitidine and the FLT3 inhibitor sorafenib (B1663141) has also been shown to be effective in patients with relapsed AML with FLT-3-ITD mutations. ashpublications.org These studies underscore the potential of using this compound or its analogs to enhance the efficacy of other anticancer agents by targeting complementary cellular pathways.

Preclinical in Vivo Studies of 3 Deazacytidine in Disease Models

Antitumor Efficacy in Murine Xenograft Models

The antitumor potential of 3-Deazacytidine and its analogs has been investigated in several mouse models bearing different types of tumors. These studies are crucial for establishing a compound's initial efficacy profile before any clinical consideration.

In preclinical evaluations, an analog of this compound, 4-Amino-3-fluoro-1-beta-D-ribofuranosyl-2(1H)-pyridinone, demonstrated notable antitumor effects. Research showed that this compound displayed good activity against P388 leukemia that was implanted intraperitoneally in murine models. nih.gov This particular model is a standard for screening potential anticancer agents, and positive results indicate a compound's potential cytotoxic activity against hematological malignancies.

Despite its efficacy in the P388 leukemia model, the this compound analog showed a different activity profile when tested against various solid tumor xenografts in mice. Studies found that 4-Amino-3-fluoro-1-beta-D-ribofuranosyl-2(1H)-pyridinone was devoid of activity against M5076 sarcoma. nih.gov Furthermore, it showed no efficacy in an amelanotic (LOX) melanoma xenograft model. nih.gov The compound was also found to be inactive against a subrenal capsule human mammary carcinoma MX-1 xenograft in mice. nih.gov

Interactive Table: Antitumor Activity of this compound Analog in Murine Xenograft Models

| Tumor Model | Type | Route of Implantation | Outcome | Citation |

| P388 Leukemia | Leukemia | Intraperitoneal | Good Activity | nih.gov |

| M5076 Sarcoma | Sarcoma | Not Specified | Devoid of Activity | nih.gov |

| Amelanotic (LOX) Melanoma | Melanoma Xenograft | Not Specified | Devoid of Activity | nih.gov |

| Human Mammary Carcinoma MX-1 | Carcinoma Xenograft | Subrenal Capsule | Devoid of Activity | nih.gov |

Antiviral Efficacy in Animal Models (If available for this compound)

While a derivative of this compound, 4-Amino-3-fluoro-1-beta-D-ribofuranosyl-2(1H)-pyridinone, did show significant activity against rhinovirus type 34, this was observed in WISH cell cultures, which is an in vitro model. nih.gov Information regarding the in vivo antiviral efficacy of this compound in animal models was not available in the reviewed sources.

Pharmacodynamic Biomarkers in Animal Models

Information regarding specific pharmacodynamic biomarkers used to assess the biological effects of this compound in animal models was not identified in the searched literature. While studies on other nucleoside analogs like decitabine (B1684300) and azacitidine utilize biomarkers such as DNA hypomethylation or markers of DNA damage (e.g., γH2AX), specific data for this compound was not available. nih.govnih.gov

Mechanisms of Cellular Resistance to Nucleoside Analogs Relevant to 3 Deazacytidine Research

Alterations in Nucleoside Transporter Expression and Function

The entry of nucleoside analogs like 3-Deazacytidine into cells is a critical first step for their therapeutic activity. This process is primarily mediated by two families of membrane transport proteins: the human equilibrative nucleoside transporters (hENTs) and the human concentrative nucleoside transporters (hCNTs). mdpi.com Alterations in the expression or function of these transporters can significantly impact the intracellular concentration of the drug and, consequently, its efficacy.

Reduced expression of nucleoside transporters is a well-documented mechanism of resistance to various nucleoside analogs. mdpi.comresearchgate.net For instance, decreased expression of hENT1 has been linked to resistance to drugs like azacitidine and decitabine (B1684300) in leukemia cell lines. researchgate.netoaes.ccnih.gov Studies have shown that cancer cells can downregulate the expression of specific transporters, thereby limiting the uptake of the drug and conferring resistance. In some acute myeloid leukemia (AML) cell lines, resistance to azacitidine was associated with the downregulation of SLC29A1, the gene encoding hENT1. mdpi.com

The following table summarizes the key nucleoside transporters and their role in drug uptake.

| Transporter Family | Members | Function | Relevance to Resistance |

| Human Equilibrative Nucleoside Transporters (hENTs) | hENT1 (SLC29A1), hENT2 (SLC29A2), hENT3, hENT4 | Mediate bidirectional, sodium-independent transport of nucleosides. | Decreased expression can limit drug uptake, leading to resistance. researchgate.netoaes.ccnih.govmdpi.com |

| Human Concentrative Nucleoside Transporters (hCNTs) | hCNT1 (SLC28A1), hCNT2 (SLC28A2), hCNT3 (SLC28A3) | Mediate unidirectional, sodium-dependent transport of nucleosides. | Altered function or expression can contribute to resistance. mdpi.comnih.gov |

It is important to note that while transporter alterations are a significant resistance mechanism, their role can be complex and may vary depending on the specific drug and cancer type.

Modifications in Intracellular Activating and Catabolizing Enzymes

Once inside the cell, most nucleoside analogs, including presumably this compound, must be phosphorylated to their active triphosphate forms to exert their cytotoxic effects. Conversely, these drugs can also be inactivated by catabolic enzymes. Therefore, modifications in the activity of these key enzymes can profoundly influence drug efficacy and resistance.

Uridine-cytidine kinase (UCK) is responsible for the initial phosphorylation of several cytidine (B196190) and uridine (B1682114) analogs. researchgate.netresearchgate.net Dysregulation of UCK, particularly UCK2, has been identified as a critical factor in resistance to certain nucleoside analogs. researchgate.netnih.gov Mutations in the UCK2 gene have been found in azacitidine-resistant leukemia cell lines, leading to a non-functional enzyme and subsequent drug resistance. nih.gov Overexpression of a mutated UCK2 in sensitive cells can abrogate the drug's effect, while restoring wild-type UCK2 in resistant cells can re-sensitize them to the drug. nih.gov This highlights the pivotal role of UCK2 in the activation of these analogs. Studies on other nucleoside analogs, such as 3'-ethynylcytidine (ECyd), have also shown that resistance is associated with mutations and decreased expression of UCK2. nih.gov

Deoxycytidine kinase (dCK) is another crucial enzyme responsible for the phosphorylation and activation of various deoxycytidine analogs. researchgate.netspandidos-publications.com Reduced dCK activity is a common mechanism of resistance to drugs like decitabine and cytarabine. researchgate.netnih.gov This reduction can occur through various mechanisms, including mutations in the DCK gene that lead to a non-functional protein, or decreased expression of the enzyme. spandidos-publications.comnih.govmdpi.com For instance, in some leukemia cell lines, acquired resistance to decitabine was associated with a point mutation in DCK. mdpi.com Furthermore, a low expression of dCK has been observed in decitabine-resistant cell lines and in bone marrow samples from patients who relapsed after decitabine treatment. oaes.cc

Cytidine deaminase (CDA) is a key catabolic enzyme that inactivates several cytidine analogs by converting them into their corresponding uridine analogs, which are often less active or inactive. e-century.usd-nb.info Increased CDA activity can therefore lead to rapid drug inactivation and resistance. e-century.usd-nb.infobiorxiv.org High CDA levels have been associated with resistance to decitabine and azacitidine in various cancer models. oaes.ccspandidos-publications.combiorxiv.org The ratio of CDA to dCK has been proposed as a potential marker for primary resistance to decitabine in myelodysplastic syndromes, with a higher ratio observed in non-responders. oaes.ccspandidos-publications.comfrontiersin.org

The following table summarizes the key enzymes involved in the metabolism of nucleoside analogs and their role in resistance.

| Enzyme | Function | Role in Resistance |

| Uridine-Cytidine Kinase (UCK) | Phosphorylates cytidine and uridine analogs to their active monophosphate forms. researchgate.netresearchgate.net | Dysregulation, particularly mutations in UCK2, can lead to resistance. researchgate.netnih.govnih.gov |

| Deoxycytidine Kinase (dCK) | Phosphorylates deoxycytidine analogs to their active monophosphate forms. researchgate.netspandidos-publications.com | Reduced expression or mutations can cause resistance. oaes.ccresearchgate.netspandidos-publications.comnih.govmdpi.com |

| Cytidine Deaminase (CDA) | Inactivates cytidine analogs by deamination. e-century.usd-nb.info | Increased activity leads to rapid drug inactivation and resistance. oaes.ccspandidos-publications.come-century.usd-nb.infobiorxiv.org |

Identification of Genomic and Epigenomic Factors Associated with Resistance in Model Systems

The development of resistance to nucleoside analogs is often rooted in genetic and epigenetic alterations within the cancer cells. mdpi.comnih.govxiahepublishing.com

Genomic Factors: Genomic instability is a hallmark of cancer and can contribute to the emergence of drug resistance. mdpi.com Point mutations in genes encoding drug transporters or metabolizing enzymes, as discussed in previous sections, are key genomic events leading to resistance. nih.govmdpi.com For example, a homozygous point mutation in UCK2 was identified in an azacitidine-resistant AML cell variant. mdpi.com Similarly, mutations in DCK have been linked to decitabine resistance. nih.govmdpi.com

Epigenomic Factors: Epigenetic modifications, such as DNA methylation and histone modifications, play a crucial role in regulating gene expression and can contribute to drug resistance by silencing genes involved in drug sensitivity or activating genes associated with resistance. nih.govfrontiersin.orgoaepublish.com For instance, epigenetic silencing of tumor suppressor genes can contribute to cancer progression and the development of resistance. frontiersin.org While specific epigenetic mechanisms of resistance to this compound are not yet fully elucidated, the general principles of epigenetic regulation in cancer therapy resistance are highly relevant. Dysregulation of chromatin remodeling complexes and histone-modifying enzymes can alter the accessibility of DNA and influence the expression of genes critical for drug response. mdpi.com

Structure Activity Relationship Sar Studies and Rational Drug Design for 3 Deazacytidine Analogs

Systematic Modification of the Pyrimidine (B1678525) Ring and Ribose Moiety

The foundational structure of 3-deazacytidine, a modification of cytidine (B196190) where the nitrogen at position 3 is replaced by a carbon, has been a starting point for extensive chemical exploration. Modifications have been strategically introduced to both the pyrimidine-like ring (a 1,3,5-triazin-2(1H)-one ring) and the attached ribose sugar moiety to enhance desired therapeutic properties and overcome limitations such as chemical instability and rapid metabolism. google.com

Pyrimidine Ring Modifications: The replacement of the carbon at position 5 of the pyrimidine ring with a nitrogen atom, as seen in 5-azacytidine (B1684299), is a critical modification that imparts DNA methyltransferase inhibitory activity. biorxiv.orgdrugbank.com This alteration is fundamental to the anticancer effects of compounds like 5-azacytidine and decitabine (B1684300). biorxiv.orgmdpi.com Further modifications have been explored, including substitutions at the 4- and 6-positions of the triazine ring, to improve stability. google.com For instance, N4-substituted derivatives of 6-azacytidine (B1194097) have been synthesized to investigate their antiviral properties. bibliotekanauki.pl

Ribose Moiety Modifications: The sugar component of the nucleoside analog is a key determinant of its metabolic fate and mechanism of action. biorxiv.org

Deoxyribose vs. Ribose: The nature of the sugar—deoxyribose in decitabine and ribose in 5-azacytidine—channels their metabolism differently. biorxiv.org Decitabine, a deoxycytidine analog, is a substrate for deoxycytidine kinase, while 5-azacytidine, a cytidine analog, is processed by uridine-cytidine kinase. biorxiv.org

2'- and 3'-Modifications: Scientists have explored modifications at the 2' and 3' positions of the sugar. Initial studies on 3'-C-methyl analogues like 3'-C-methyluridine and 3'-C-methylcytidine paved the way for discovering that 3'-C-methyladenosine acts as a potent anticancer agent. nih.gov The absence of a 3'-hydroxyl group, as seen in dioxolane and oxathiolane sugar analogs, leads to chain termination of viral DNA, a key mechanism for anti-HIV drugs. nih.gov

Esterification: To improve bioavailability and stability, esterification of the hydroxyl groups on the ribose has been investigated. For example, 2′,3′,5′-triacetyl-5-Azacytidine (TAC) was developed as an oral prodrug of azacitidine, showing enhanced pharmacokinetic properties. nih.gov

Relationship between Chemical Structure and Antitumor/Antiviral Activity Profiles

The therapeutic application of this compound analogs, whether as anticancer or antiviral agents, is intricately linked to their chemical structures.

Antitumor Activity: The antitumor effects of many cytidine analogs, such as 5-azacytidine and decitabine, are primarily attributed to their ability to inhibit DNA methyltransferases (DNMTs). biorxiv.orgmdpi.com This inhibition leads to hypomethylation of DNA, which can reactivate tumor suppressor genes. drugbank.commedkoo.com

5-Aza Modification: The nitrogen at the 5-position of the pyrimidine ring is crucial for trapping DNMT enzymes. biorxiv.orgnih.gov

Incorporation into DNA/RNA: Analogs like 5-azacytidine are incorporated into both RNA and DNA. Incorporation into RNA disrupts its metabolism and protein synthesis, while incorporation into DNA leads to the covalent trapping of DNMTs. drugbank.comt3db.ca Dihydro-5-azacytidine (DHAC) also inhibits DNA methylation after being incorporated into DNA. medchemexpress.com

The following table summarizes the activity of select cytidine analogs against different cancer cell lines.

| Compound | Cell Line | Activity Metric | Value |

| 3′-C-methyladenosine | Human Myelogenous Leukemia (K562) | IC50 | ~18 µM nih.gov |

| 3′-C-methyladenosine | Human Colon Carcinoma (HT-29) | IC50 | ~18 µM nih.gov |

| 3′-C-methyladenosine | Human Colon Carcinoma (CaCo-2) | IC50 | ~18 µM nih.gov |

Antiviral Activity: The antiviral mechanism of nucleoside analogs often involves the inhibition of viral polymerases. encyclopedia.pub

Chain Termination: Analogs lacking a 3'-hydroxyl group, such as certain dioxolane cytidine derivatives, act as chain terminators, preventing the elongation of viral DNA. nih.gov

Inhibition of Viral Enzymes: 3-Deazaadenosine analogs can function as inhibitors of S-adenosylhomocysteine (AdoHcy) hydrolase, which has broad-spectrum antiviral potential. encyclopedia.pub

Targeting Viral RNA: 5-Azacytidine has shown activity against SARS-CoV-2 by incorporating into the viral RNA and disrupting its methylation. nih.gov

The table below shows the antiviral activity of 5-Azacytidine against SARS-CoV-2.

| Cell Line | IC50 | CC50 | Selectivity Index (SI) |

| Vero E6 | 6.99 µmol/L nih.gov | 142.70 µmol/L nih.gov | 20.41 nih.gov |

| Calu-3 | 2.63 µmol/L nih.gov | 25.40 µmol/L nih.gov | 9.66 nih.gov |

Studies on N4-amino-acid derivatives of 6-azacytidine have shown that modifications to the heterocyclic base and the sugar moiety influence their anti-adenovirus activity. bibliotekanauki.pl For example, derivatives with amino acids having unnatural structures led to a decrease or loss of antiviral activity. bibliotekanauki.plresearchgate.net

Computational and Modeling Approaches in Analog Design

In recent years, computational and modeling techniques have become indispensable tools in the rational design of this compound analogs and other nucleoside inhibitors. These methods allow for the prediction of drug-target interactions, pharmacokinetic properties, and potential mechanisms of action before synthesis and experimental testing. nih.gov

Predicting Drug-Target Interactions: Molecular docking and molecular dynamics simulations are used to model how a designed analog might bind to its target enzyme, such as DNMTs or viral polymerases. mdpi.com For example, computational modeling has been used to understand the interaction of drugs with DNMT3A in acute myeloid leukemia (AML). mdpi.com

Understanding Resistance Mechanisms: Computational models can help elucidate mechanisms of drug resistance. For instance, modeling of the pyrimidine metabolism network can shed light on how cancer cells adapt to treatment with decitabine and 5-azacytidine. biorxiv.org

Improving Treatment Strategies: Computational models of epigenetic regulation can simulate the effects of DNMT inhibitors on DNA methylation in diseases like AML. nih.gov These simulations can help in optimizing treatment strategies and predicting patient-specific responses. nih.gov Computational modeling has also been used to investigate the role of CDA expression in the efficacy of azacytidine and decitabine. aacrjournals.org

De Novo Drug Design: Structure-based de novo drug design algorithms can generate novel molecular structures with desired pharmacological properties, targeting specific proteins involved in disease pathways. mdpi.com

By integrating network and structural pharmacology with molecular modeling, researchers can devise complementary strategies for developing new anticancer and antiviral agents based on the this compound scaffold. mdpi.com

Advanced Research Methodologies in 3 Deazacytidine Investigations

Biochemical and Enzymatic Assays

Biochemical and enzymatic assays are fundamental in characterizing the direct interactions of 3-Deazacytidine with its protein targets and its broader impact on cellular metabolism.

Enzyme Kinetics and Binding Studies (e.g., Isothermal Titration Calorimetry, Surface Plasmon Resonance)

The investigation of this compound has significantly benefited from enzyme kinetic and binding studies, particularly in understanding its interaction with cytidine (B196190) deaminase (CDA). This compound acts as a substrate analog inhibitor for this enzyme. acs.org Structural analyses of the enzyme-inhibitor complex reveal that this compound binds with its 4-amino group positioned in a site thought to be the binding location for the leaving ammonia (B1221849) group during the normal reaction. acs.org This binding mode shifts the pyrimidine (B1678525) ring farther from the activated water molecule compared to other complexes. acs.org

Analysis of crystal structures of cytidine deaminase complexed with the substrate analog this compound, a transition-state analog, and the product uridine (B1682114) has established significant changes in atomic-scale fluctuations along the approximate reaction coordinate. nih.gov This sequence of enzyme-inhibitor complexes provides valuable "snapshots" of the enzyme's conformational changes as the reaction proceeds. nih.gov Difference Fourier maps between the this compound complex and other inhibitor complexes show that the pyrimidine ring moves progressively toward the activated water molecule as the reaction approaches the transition state. acs.org These studies also highlight how specific bonds, such as the Zn−Sγ132 bond, may function as a "valence buffer" to accommodate changing charges during catalysis. acs.org

While direct Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR) data for this compound binding is not extensively detailed in the provided literature, these techniques are standard for determining binding affinities and thermodynamics of enzyme-inhibitor interactions. nih.govnih.govoup.comacs.org For instance, ITC has been used to measure the dissociation constants (Kd) for ligands binding to RNA riboswitches, including a mutant that incorporated this compound as a nucleotide substitute (C54c3C), which resulted in no response to ligand addition. nih.gov

| Technique | Enzyme/System | Key Finding with this compound | Reference |

| X-ray Crystallography | Cytidine Deaminase | Acts as a substrate analog inhibitor, binding to the active site and providing a structural snapshot of the enzyme-substrate complex before the transition state. acs.orgnih.gov | acs.orgnih.gov |

| Difference Fourier Maps | Cytidine Deaminase Complexes | Revealed systematic movement of the pyrimidine ring towards the activated water molecule as the reaction progresses from the substrate-analog state. acs.org | acs.org |

| Isothermal Titration Calorimetry (ITC) | NAD+-II Riboswitch Mutant | A mutant riboswitch containing a this compound substitution (C54c3C) showed no ligand binding response, demonstrating the importance of the original cytosine for function. nih.gov | nih.gov |

Metabolomic Profiling in Cell and Animal Models

Research indicates that this compound and the related compound 3-Deazauridine (B583639) can modulate adenosine (B11128) metabolism. scbt.com This modulation leads to an increase in extracellular adenosine levels, which in turn results in the inhibition of S-adenosylhomocysteine hydrolase (SAHH). scbt.com The inhibition of SAHH is a significant metabolic consequence, as this enzyme is critical for regulating cellular methylation reactions. While broad, untargeted metabolomic profiling in cell and animal models following this compound treatment is not detailed in the available research, its targeted effect on the adenosine metabolism pathway is a key finding. scbt.com This effect is distinct from the mechanisms of other nucleoside analogs like 5-azacytidine (B1684299), which are primarily studied for their incorporation into nucleic acids. wikipedia.orggsconlinepress.com

Cellular and Molecular Biology Techniques

Cellular and molecular biology techniques are essential for understanding how the biochemical effects of this compound translate into cellular outcomes such as changes in viability, proliferation, and gene regulation.

Cell Viability and Proliferation Assays (e.g., MTT, Soft-Agar Cloning)

While studies focusing solely on the cytotoxicity of this compound are limited, its effects are often investigated in combination with other therapeutic agents. A key research application is its use as a modulator to enhance the efficacy of other drugs. For example, the related compound 3-deazauridine has been shown to potentiate the effects of 5-azacytidine. aacrjournals.org In these studies, a soft-agar cloning assay was used to measure cell viability and demonstrate that the sequential treatment of 3-deazauridine followed by 5-azacytidine resulted in synergistic cell killing. aacrjournals.org

Anchorage-independent growth, a hallmark of transformation, is frequently assessed using the soft-agar colony formation assay. oup.comajol.info In this method, cells are suspended in a soft agar (B569324) matrix, which prevents non-transformed cells from proliferating. The number and size of colonies formed after a period of incubation provide a quantitative measure of cell transformation and survival, a technique applicable to assessing the long-term effects of compounds like this compound. oup.comnih.gov Cell viability can also be determined using colorimetric assays like the MTT assay, which measures the metabolic activity of living cells. nih.govd-nb.infotandfonline.comresearchgate.net

Nucleic Acid Extraction and Analysis (DNA, RNA incorporation, methylation status)

Unlike cytidine analogs such as 5-azacytidine and decitabine (B1684300), which are known to be incorporated into RNA and/or DNA, there is no direct evidence from the provided research of this compound incorporation into nucleic acids. wikipedia.orgoncotarget.comtandfonline.complos.org The primary mechanism of action for 5-azacytidine involves its incorporation into RNA and DNA, which leads to the inhibition of protein synthesis and DNA methylation, respectively. wikipedia.orgplos.orgt3db.ca

However, related deazapyrimidines have been shown to modulate the metabolism and incorporation of other nucleoside analogs. For instance, pretreatment of L5178Y murine leukemia cells with 3-deazauridine resulted in an 85% increase in the incorporation of 5-azacytidine into RNA, while its incorporation into DNA did not change significantly. aacrjournals.org This suggests that the biological activity of 3-deazapyrimidines may be indirect, influencing the cell's ability to process other nucleosides. Standard laboratory procedures for these analyses involve the extraction of DNA and RNA from treated cells, followed by quantification and specific assays to detect drug incorporation or changes in methylation status. gsconlinepress.commedrxiv.org

Gene Expression Analysis (e.g., RT-qPCR, RNA-Seq)

Gene expression analysis techniques such as Reverse Transcription-Quantitative Polymerase Chain Reaction (RT-qPCR) and RNA-Sequencing (RNA-Seq) are powerful tools for understanding how a compound alters cellular function at the transcriptional level. These methods are widely used to study the effects of nucleoside analogs like 5-azacytidine, where they have been used to measure changes in the expression of specific genes related to cell cycle control, apoptosis, and tumor suppression. biorxiv.orgashpublications.orgoncotarget.com For example, RT-qPCR has been used to quantify the mRNA levels of genes like MYC, TERT, BCL-2, and PD-1 following drug treatment in various cancer cell lines. biorxiv.orgoncotarget.com However, specific studies utilizing RT-qPCR or RNA-Seq to investigate global or targeted gene expression changes resulting directly from this compound treatment are not present in the provided search results.

Structural Biology Approaches

X-ray crystallography is a definitive method for determining the three-dimensional structure of molecules, including how a drug or inhibitor binds to its target protein. For this compound, crystallographic studies have been instrumental in visualizing its interaction with the enzyme cytidine deaminase (CDA). nih.govnih.gov this compound acts as a substrate analog inhibitor of CDA. nih.govnih.gov

The crystal structure of CDA in complex with this compound has been solved and provides critical insights into its mechanism of inhibition. nih.govnih.govacs.org These studies show that the inhibitor's 4-amino group inserts into a site that is likely the binding location for the leaving ammonia group during the normal enzymatic reaction. nih.govacs.org This binding mode causes the pyrimidine ring of this compound to be positioned significantly farther from the catalytically activated water molecule compared to other inhibitors. nih.govacs.org

By comparing the crystal structures of CDA bound to a sequence of inhibitors that mimic different stages of the enzymatic reaction—namely the substrate analog (this compound), a transition-state analog (zebularine hydrate), and the product (uridine)—researchers can create "snapshots" of the enzyme's conformational changes along the reaction coordinate. nih.gov Analysis using difference Fourier maps between these complexes suggests that as the reaction progresses towards the transition state, the pyrimidine ring moves closer to the activated water molecule. nih.govacs.org These structural studies also revealed systematic changes in a zinc-sulfur bond within the active site, which acts as a "valence buffer" to accommodate the changing charge distribution during catalysis. nih.govacs.org

Table 2: X-ray Crystallography Data for this compound-Enzyme Complex

| Enzyme | Inhibitor | PDB ID | Key Structural Insights | Reference |

|---|---|---|---|---|

| Cytidine Deaminase (CDA) | This compound | 1ALN | Acts as a substrate analog; binds with its pyrimidine ring shifted away from the catalytic water molecule; provides a structural snapshot of the enzyme-substrate complex state. | nih.govnih.govacs.org |

The process of structure elucidation for a nucleoside analog via NMR typically involves a suite of experiments. One-dimensional (1D) NMR experiments, such as ¹H NMR and ¹³C NMR, provide fundamental information. arabjchem.org ¹H NMR spectra reveal the number of different types of protons, their chemical environment, and their proximity to other protons through spin-spin coupling. arabjchem.org ¹³C NMR spectra provide analogous information for the carbon skeleton of the molecule. arabjchem.org

To assemble the complete structure and assign all signals unambiguously, two-dimensional (2D) NMR experiments are employed. For instance, Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Correlation (HMQC) experiments correlate directly bonded proton and carbon atoms. Heteronuclear Multiple Bond Correlation (HMBC) experiments reveal longer-range couplings between protons and carbons (typically over two to three bonds), which is essential for connecting different parts of the molecule, such as the sugar moiety and the heterocyclic base. frontiersin.org Correlation Spectroscopy (COSY) experiments identify protons that are coupled to each other, helping to trace out the spin systems within the ribose ring. mdpi.com These combined techniques allow for the complete and precise determination of the chemical structure of compounds like this compound.

Table 3: Common NMR Spectroscopy Techniques for Structure Elucidation of Nucleoside Analogs

| NMR Experiment | Type | Information Provided | Reference |

|---|---|---|---|

| ¹H NMR | 1D | Provides information on proton environments, integration (number of protons), and scalar couplings. | arabjchem.org |

| ¹³C NMR | 1D | Provides information on the carbon backbone of the molecule. | arabjchem.org |

| COSY | 2D | Identifies proton-proton (¹H-¹H) spin coupling networks, mapping adjacent protons. | mdpi.com |

| HSQC / HETCOR | 2D | Correlates signals of directly bonded protons and heteronuclei (e.g., ¹H-¹³C). | acs.orgmdpi.com |

| HMBC | 2D | Shows longer-range correlations (2-3 bonds) between protons and heteronuclei, crucial for connecting molecular fragments. | frontiersin.org |

Preclinical In Vivo Model Systems for Efficacy and Pharmacodynamic Evaluation

Preclinical in vivo models are indispensable for evaluating the therapeutic efficacy and pharmacodynamic (PD) effects of drug candidates in a whole-organism context before human trials. While specific in vivo efficacy studies for this compound were not identified in the search results, extensive work on related cytidine analogs like Azacitidine and Decitabine demonstrates the common model systems and evaluation methods used.

These studies frequently employ various mouse models, including standard strains like CD-1 and immunocompromised strains like NOD-scid-gamma (NSG) mice, which are essential for creating xenografts. nih.govaacrjournals.orghaematologica.org Xenograft models, where human cancer cell lines or patient-derived tumors (patient-derived xenografts, or PDX) are implanted into mice, are a cornerstone of preclinical oncology research. researchgate.netnih.gov For hematologic malignancies like AML, models involve injecting human leukemia cells and monitoring disease progression and response to treatment. researchgate.nethaematologica.org For solid tumors, such as non-small cell lung cancer (NSCLC) or pancreatic cancer, tumor cells are often implanted orthotopically (in the organ of origin) to better mimic the human disease. pnas.org

Efficacy in these models is typically measured by endpoints such as prolongation of survival or inhibition of tumor growth. researchgate.netpnas.org Pharmacodynamic studies are run in parallel to confirm that the drug is engaging its target and having the desired biological effect in vivo. For hypomethylating agents like azacitidine, a key PD marker is the suppression of global DNA methylation. nih.gov Other PD evaluations can include measuring changes in the plasma concentration of the drug over time (pharmacokinetics) or assessing downstream molecular effects, such as changes in the expression of specific proteins like DNMT1 in target tissues. aacrjournals.org These preclinical assessments are critical for establishing a rationale for clinical investigation. nih.govpnas.org

Table 4: Examples of Preclinical In Vivo Models for Evaluating Related Cytidine Analogs

| Model Type | Mouse Strain | Compound | Disease | Evaluation Metrics | Reference |

|---|---|---|---|---|---|

| Cell Line Xenograft | NSG | Azacitidine, Decitabine | Infant ALL | Survival prolongation, changes in gene expression. | researchgate.net |

| Patient-Derived Xenograft (PDX) | Not Specified | Azacitidine, Entinostat | NSCLC | Tumor growth inhibition. | nih.gov |

| Pharmacodynamic Model | CD-1 | Decitabine | Not Applicable | Plasma drug levels (pharmacokinetics). | aacrjournals.org |

| Pharmacodynamic Model | NSG | Decitabine | Not Applicable | DNMT1 protein levels in bone marrow. | aacrjournals.org |

| Orthotopic Syngeneic Allograft | Immunocompetent | Azacytidine (Decitabine) | Pancreatic Adenocarcinoma | Tumor volume, survival. | pnas.org |

| Cell Line Xenograft (THP-1) | NSG | Azacytidine | AML | Tumor burden in spleen and bone marrow. | haematologica.org |

Future Directions and Unaddressed Research Questions for 3 Deazacytidine

Elucidating Novel Molecular Targets Beyond Cytidine (B196190) Deaminase

While the inhibition of cytidine deaminase is a known mechanism of 3-deazacytidine, a comprehensive understanding of its full spectrum of molecular targets is still lacking. Future research will need to focus on identifying and validating other proteins and pathways with which this compound interacts. This exploration could reveal off-target effects that contribute to its therapeutic efficacy or potential side effects. Techniques such as affinity chromatography, mass spectrometry-based proteomics, and computational modeling will be instrumental in identifying novel binding partners. A deeper understanding of these interactions could lead to the development of more targeted therapies and a more complete picture of its pharmacological profile. For instance, related azanucleosides like 5-azacytidine (B1684299) and decitabine (B1684300) are known to incorporate into RNA and DNA, respectively, leading to the covalent trapping of DNA methyltransferases (DNMTs). aacrjournals.org This suggests that this compound might also have downstream effects on epigenetic regulation that are independent of its direct enzymatic inhibition.

Comprehensive Understanding of Intracellular Signaling Pathways Modulated by this compound

The intracellular signaling cascades affected by this compound are not fully elucidated. While some downstream effects have been observed, a systematic and comprehensive analysis of the signaling pathways modulated by this compound is a critical next step. For example, studies on the related compound 5-azacytidine have shown deregulation of several cancer-related pathways, including the phosphatidylinositol-3-kinase (PI3K)/AKT signaling pathway. mdpi.com Furthermore, 5-azacytidine has been shown to modulate the IL-6/STAT3 signaling axis in T cells, which is crucial for immune responses. nih.gov Future investigations should aim to map the specific pathways altered by this compound, which could include proliferation, apoptosis, and immune signaling pathways. This could involve transcriptomic and proteomic analyses of cells treated with this compound to identify differentially expressed genes and proteins, followed by pathway analysis to understand the functional consequences of these changes. A thorough understanding of these pathways will be essential for predicting its therapeutic effects and identifying potential combination therapies.

Development of Next-Generation this compound Analogs with Enhanced Specificity or Potency

The development of new analogs of this compound with improved pharmacological properties is a key area for future research. The goal is to design molecules with greater specificity for their intended targets, increased potency, and potentially improved pharmacokinetic profiles. This could involve chemical modifications to the core structure of this compound to enhance its binding affinity for specific enzymes or to reduce off-target effects. For instance, the development of guadecitabine (B612196) (SGI-110), a second-generation DNA methyltransferase inhibitor, involved chemically linking decitabine to deoxyguanosine to make it less susceptible to degradation by cytidine deaminase. mdpi.com A similar strategy could be employed for this compound to enhance its stability and efficacy. Another approach could be the synthesis of prodrugs, such as the acetylated derivative of azacitidine, 2′,3′,5′-triacetyl-5-azacitidine, which has demonstrated improved bioavailability and stability. nih.govresearchgate.net These next-generation analogs could offer significant advantages over the parent compound and expand its therapeutic applications.

Strategies to Overcome Potential Mechanisms of Resistance in Disease Models

As with many therapeutic agents, the development of resistance is a potential obstacle to the long-term efficacy of this compound. Understanding the molecular mechanisms that drive resistance is crucial for developing strategies to overcome it. Potential mechanisms of resistance to related nucleoside analogs include alterations in drug transport into the cell, changes in the metabolism of the drug, and modifications in apoptotic pathways. nih.gov For example, mutations in the uridine-cytidine kinase 2 (UCK2) gene, which is involved in the activation of 5-azacytidine, have been linked to drug resistance. nih.gov Future research should focus on identifying the specific mechanisms of resistance to this compound in various disease models. This could involve genomic and transcriptomic analysis of resistant cell lines to identify mutations or changes in gene expression that correlate with resistance. Once these mechanisms are understood, strategies to circumvent them can be developed, such as the use of combination therapies that target parallel pathways or the development of analogs that are not susceptible to the identified resistance mechanisms.

Q & A

Basic Research Questions

Q. What experimental approaches are used to study 3-Deazacytidine's inhibition of cytidine deaminase (CDA)?

- Methodological Answer : Inhibition mechanisms are typically investigated using in vitro enzymatic assays, such as spectrophotometric monitoring of cytidine deamination rates in the presence of this compound. Virtual docking experiments (e.g., AutoDock Vina) can predict binding affinities and interaction sites by simulating ligand-receptor complexes . Crystallographic studies (e.g., Protein Data Bank entries 1ALN, 1CTU) further validate binding modes by resolving atomic-level structures of CDA-3-Deazacytidine complexes .

Q. How can researchers design experiments to assess this compound's substrate specificity?

- Methodological Answer : Comparative kinetic studies with structural analogs (e.g., 3-deazauridine, zebularine) are critical. For example, VP55 binding assays using oligonucleotides with site-specific substitutions (e.g., ribocytidylate vs. This compound) can isolate the impact of cytosine’s 4-amino group on substrate recognition . Dose-response curves and IC50 calculations help quantify specificity differences .

Q. What biochemical techniques are employed to detect this compound’s effects on enzymatic catalysis?

- Methodological Answer : Pre-steady-state kinetic analyses (e.g., stopped-flow spectroscopy) measure catalytic turnover rates, while isothermal titration calorimetry (ITC) quantifies binding thermodynamics. Temperature factor (B-factor) analysis of crystallographic data reveals residue-specific conformational flexibility during catalysis .

Advanced Research Questions

Q. How do conformational fluctuations in CDA influence this compound binding during catalysis?

- Methodological Answer : Molecular dynamics (MD) simulations track enzyme flexibility across reaction stages (substrate → transition state → product). Crystallographic B-factors from CDA-inhibitor complexes (e.g., this compound vs. zebularine) identify regions with elevated mobility, such as catalytic zinc-coordinating residues (e.g., Glu104, Cys129). These fluctuations are linked to ground-state destabilization and transition-state stabilization .

Q. How can researchers resolve contradictions in reported inhibitory efficiencies of this compound across studies?

- Methodological Answer : Systematic reviews (Cochrane guidelines) should meta-analyze variables like buffer pH, ionic strength, and enzyme purity. For example, VP55 binding assays showed this compound’s deleterious effects at position 227 but not at 226 or 210, highlighting context-dependent amino group impacts . Replicating assays under standardized conditions (e.g., 25°C, Tris-HCl pH 7.4) minimizes variability .

Q. What strategies optimize the use of this compound as a transition-state analog in mechanistic studies?

- Methodological Answer : Pair this compound with complementary analogs (e.g., 5-fluorozebularine) to probe discrete catalytic steps. Free energy perturbation (FEP) calculations compare binding energies between analogs, while kinetic isotope effects (KIEs) assess proton transfer steps. Co-crystallization with mutants (e.g., CDA H102A) can isolate specific catalytic roles .

Q. How do researchers validate computational predictions of this compound’s binding modes experimentally?

- Methodological Answer : Docking results (e.g., Glide scores) are cross-validated with mutagenesis data. For instance, alanine-scanning mutagenesis of predicted binding residues (e.g., Asp313, Tyr204) tests their contributions to inhibitor affinity. Surface plasmon resonance (SPR) provides kinetic binding parameters (ka, kd) to refine computational models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.